1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine typically involves the condensation of pyrazole-4-carbaldehydes with appropriate amines under specific conditions. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) to facilitate the reaction . The reaction yields the desired pyrazole derivative in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-4-yl)ethanone
- 1-(1H-Pyrazol-4-yl)methanamine
- 1-(1H-Pyrazol-4-yl)propan-2-amine
Uniqueness
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-2-9(7-3-11-12-4-7)14-6-8(10)5-13-14/h3-6,9H,2,10H2,1H3,(H,11,12) |
InChI Key |
KHNQEIMVERBPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.